molecular formula C22H25NO4S2 B557500 Fmoc-Cys(StBu)-OH CAS No. 73724-43-3

Fmoc-Cys(StBu)-OH

Cat. No.: B557500
CAS No.: 73724-43-3
M. Wt: 431,6 g/mole
InChI Key: ZDUMTHLUTJOUML-IBGZPJMESA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyldisulfanyl group

Mechanism of Action

Target of Action

Fmoc-Cys(StBu)-OH, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-L-cysteine or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound operates through a mechanism known as Fmoc-based solid phase synthesis . This process involves the use of a solid support, onto which the peptide chain is built. The Fmoc group serves as a temporary protection for the amino group during the synthesis process . The StBu group protects the thiol group of the cysteine residue . These protecting groups can be removed under specific conditions, allowing the peptide chain to be extended .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the synthesis of peptides through native chemical ligation (NCL) . This process allows for the convergent synthesis of proteins, revolutionizing the field . The compound’s role in this pathway involves the formation of peptide a-thioesters, which are key intermediates in the process .

Pharmacokinetics

Its utility in peptide synthesis is influenced by its stability under the conditions used for fmoc deprotection .

Result of Action

The result of the action of this compound is the successful synthesis of peptide sequences . The compound enables the creation of peptide a-thioesters, which can be directly used in native chemical ligation reactions . This leads to the formation of complex peptides and proteins, which can have various biological activities.

Action Environment

The action of this compound is influenced by the environmental conditions of the peptide synthesis process. For instance, the stability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection is a critical factor . Additionally, the compound’s effectiveness can be influenced by the pH of the environment, with neutral pH being optimal for its use in native chemical ligation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Disulfide Formation: The tert-butyldisulfanyl group is introduced through a disulfide exchange reaction.

    Coupling Reactions: The protected amino acid is coupled with other reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Synthesis: Utilizing solid-phase peptide synthesis (SPPS) techniques to build the compound step-by-step on a resin.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bond can undergo oxidation to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Free amino acids.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Protecting Groups: The Fmoc group is widely used in peptide synthesis to protect amino groups.

Biology

    Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.

    Bioconjugation: Employed in the attachment of biomolecules to surfaces or other molecules.

Medicine

    Drug Development: Investigated for potential therapeutic applications due to its unique structural properties.

    Diagnostics: Used in the development of diagnostic assays and tools.

Industry

    Material Science: Applied in the synthesis of advanced materials with specific properties.

    Biotechnology: Used in various biotechnological applications, including enzyme immobilization and biosensor development.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid: Similar structure but with a thiol group instead of a disulfide bond.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butylthio)propanoic acid: Contains a tert-butylthio group instead of a disulfide bond.

Uniqueness

    Disulfide Bond: The presence of a disulfide bond in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid provides unique redox properties.

    Fmoc Protection: The Fmoc group allows for selective protection and deprotection of the amino group, facilitating peptide synthesis.

Properties

IUPAC Name

(2R)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUMTHLUTJOUML-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224036
Record name 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73724-43-3
Record name 3-[(1,1-Dimethylethyl)dithio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73724-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073724433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1,1-dimethylethyl)dithio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine
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Customer
Q & A

Q1: What is the significance of synthesizing Fmoc-Cys(StBu)-CH2-COOH and its methyl ester?

A1: These compounds, classified as β3-amino acids, are not found naturally but hold significant potential in peptide research. The synthesis of Fmoc-Cys(StBu)-CH2-COOH and its methyl ester, utilizing Fmoc-Cys(StBu)-OH as a starting material, provides valuable building blocks for creating peptides with modified backbones [, ]. These modifications can influence peptide structure, stability, and biological activity, opening avenues for developing novel therapeutics and investigating protein structure-function relationships.

Q2: How is this compound utilized in peptide synthesis?

A2: this compound serves as a protected form of cysteine, a sulfur-containing amino acid, used in solid-phase peptide synthesis []. The Fmoc group acts as a temporary protecting group for the amino group, while the StBu group protects the reactive thiol (SH) group of cysteine. This strategy enables the controlled and sequential addition of amino acids during peptide chain assembly.

Q3: What is a key advantage of using the StBu protecting group in this compound for peptide synthesis?

A3: The StBu group offers a significant advantage in that it can be selectively removed after peptide synthesis without affecting other sensitive protecting groups commonly used in peptide chemistry []. This selectivity is crucial for generating peptides with specific disulfide bond patterns, mimicking the natural structures and functions of many proteins.

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